molecular formula C29H43N3O12 B8198294 Pom-8PEG

Pom-8PEG

Cat. No. B8198294
M. Wt: 625.7 g/mol
InChI Key: QJYUIYBXSCIRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pom-8PEG is a useful research compound. Its molecular formula is C29H43N3O12 and its molecular weight is 625.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Energy Conversion : POM hybrids are employed in catalysis, energy conversion, and molecular nanosciences (Proust et al., 2012).

  • Sensing and Medicine : Their potential applications extend to sensing, acting as acid catalysts in medicine, redox chemistry, and magnetism (Ammam, 2013).

  • Electrochemical Energy Storage : POMs are promising materials for electrodes in electrochemical energy conversion and storage devices, including Li- and Na-ion batteries, redox flow batteries, and fuel cells (Li et al., 2018).

  • Biological Interactions : They interact with amino acids, peptides, and proteins, facilitating mechanisms like catalysis, inhibition, and aggregation (Arefian et al., 2017).

  • Magnetism and Optics : POM-based TM-RE heterometallic chemistry finds applications in magnetism, optics, electrochemistry, electrocatalysis, and materials science (Zhao et al., 2016).

  • Solar Cells : In solar energy, a pure layer of [SiW11 O39] POM is used as a thin-film scaffold layer for CH3 NH3 PbI3-based perovskite solar cells, achieving high power conversion efficiency values (Sardashti et al., 2017).

  • Sensors and Catalysts : POM-containing self-assembled multilayers are utilized in sensors and heterogeneous catalysts, maintaining electrochemical properties and being tailored for permeability (Liu et al., 2002).

  • Chiral Materials : They are used as asymmetric catalysts, in molecular recognition, and as nonlinear optical materials (Du et al., 2013).

  • Solution Speciation : POM speciation studies are crucial for determining the composition of POM solutions in applications like biological, medical, electrochemical, supramolecular, and nanochemistry (Gumerova & Rompel, 2020).

  • Redox Properties and Photochemical Response : Their applications center on redox properties, photochemical response, ionic charge, conductivity, and ionic weights (Katsoulis, 1998).

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O12/c33-7-9-39-11-13-41-15-17-43-19-21-44-20-18-42-16-14-40-12-10-38-8-6-30-23-3-1-2-22-26(23)29(37)32(28(22)36)24-4-5-25(34)31-27(24)35/h1-3,24,30,33H,4-21H2,(H,31,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYUIYBXSCIRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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